3-Methylbutyl isothiocyanate

Catalog No.
S794134
CAS No.
628-03-5
M.F
C6H11NS
M. Wt
129.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methylbutyl isothiocyanate

CAS Number

628-03-5

Product Name

3-Methylbutyl isothiocyanate

IUPAC Name

1-isothiocyanato-3-methylbutane

Molecular Formula

C6H11NS

Molecular Weight

129.23 g/mol

InChI

InChI=1S/C6H11NS/c1-6(2)3-4-7-5-8/h6H,3-4H2,1-2H3

InChI Key

JATNWMBUDXLMEO-UHFFFAOYSA-N

SMILES

CC(C)CCN=C=S

solubility

Very slightly soluble in water; freely soluble in ether
Soluble (in ethanol)

Canonical SMILES

CC(C)CCN=C=S

Natural Occurrence and Biological Activity

1-Isothiocyanato-3-methylbutane, also known as 3-Methylbutyl isothiocyanate, is a naturally occurring compound found in white mustard seeds (Sinapis alba) []. It belongs to a class of natural products called isothiocyanates, known for their various biological activities, including:

  • Antimicrobial properties

    Studies have shown that 1-Isothiocyanato-3-methylbutane exhibits antibacterial and antifungal activity against various foodborne pathogens [, ].

  • Insecticidal properties

    Research suggests that this compound possesses insecticidal properties against certain insect pests [].

  • Chemopreventive potential

    Some studies have investigated the potential chemopreventive effects of 1-Isothiocyanato-3-methylbutane against certain types of cancer, although the mechanisms and efficacy require further investigation [].

Applications in Food Science Research

Due to its natural origin and potential antimicrobial properties, 1-Isothiocyanato-3-methylbutane has been explored in food science research as a:

  • Natural food preservative

    Research suggests that this compound may be a potential alternative to synthetic food preservatives due to its antimicrobial activity against food spoilage microorganisms [].

  • Flavoring agent

    1-Isothiocyanato-3-methylbutane is recognized as Generally Recognized As Safe (GRAS) by the U.S. Food and Drug Administration (FDA) for use as a flavoring agent in specific food categories at regulated levels [].

Research in Other Fields

-Isothiocyanato-3-methylbutane has also been studied in other scientific fields, including:

  • Agricultural research

    Studies have investigated the potential use of this compound as a biofumigant for controlling soilborne plant pathogens [].

  • Environmental science

    Research is ongoing to explore the potential environmental fate and degradation pathways of 1-Isothiocyanato-3-methylbutane in various environmental matrices [].

3-Methylbutyl isothiocyanate, also known as 1-isothiocyanato-3-methylbutane, is an organosulfur compound with the molecular formula C₆H₁₁NS. It is characterized by its isothiocyanate functional group, which consists of a carbon-nitrogen double bond (N=C) and a sulfur atom (S) attached to a carbon chain. This compound is part of a larger family of isothiocyanates, which are derived from glucosinolates found in cruciferous vegetables. 3-Methylbutyl isothiocyanate is notable for its pungent odor and potential biological activities, making it a subject of interest in both agricultural and medicinal research .

  • Antimicrobial activity: Isothiocyanates have been shown to possess antimicrobial properties against bacteria and fungi []. The mechanism might involve the disruption of cell membranes or inhibition of essential enzymes in microbes.

Further investigations are needed to elucidate the specific mechanism of action of 1-Isothiocyanato-3-methylbutane in various biological systems.

1-Isothiocyanato-3-methylbutane is likely to share some of the hazards associated with other isothiocyanates:

  • Irritant: The strong odor and the isothiocyanate group suggest it can irritate the eyes, skin, and respiratory system upon exposure [].
  • Toxicology data: Specific data on the toxicity of 1-Isothiocyanato-3-methylbutane is limited. However, related isothiocyanates can be toxic if ingested or inhaled in high concentrations [].
Typical of isothiocyanates:

  • Hydrolysis: Reacts with water to form thiourea derivatives and release carbon dioxide.
  • Nucleophilic Substitution: The electrophilic nature of the carbon atom in the isothiocyanate group allows it to react with nucleophiles, such as amines or alcohols, leading to the formation of thioureas or amides.
  • Condensation Reactions: It can also engage in condensation reactions with various compounds, forming diverse chemical products .

3-Methylbutyl isothiocyanate exhibits significant biological activity. It has been shown to possess antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria. Additionally, it may act as a defensive chemical against herbivores and insects due to its pungent taste and potential toxicity. Research suggests that compounds like 3-methylbutyl isothiocyanate may contribute to the health benefits associated with consuming cruciferous vegetables, including anti-cancer effects attributed to their bioactive metabolites .

The synthesis of 3-methylbutyl isothiocyanate can be achieved through several methods:

  • Enzymatic Degradation: Natural sources such as cruciferous plants can enzymatically convert glucosinolates into isothiocyanates, including 3-methylbutyl isothiocyanate.
  • Chemical Synthesis: Laboratory synthesis may involve the reaction of 3-methylbutylamine with thiophosgene or by reacting 3-methylbutyl alcohol with thiocyanic acid under controlled conditions .

3-Methylbutyl isothiocyanate has several applications:

  • Agriculture: Used as a natural pesticide and soil fumigant due to its ability to inhibit fungal growth and nematodes.
  • Food Industry: Employed for its flavoring properties in food products due to its characteristic pungent aroma.
  • Pharmaceuticals: Investigated for potential therapeutic effects, particularly in cancer prevention and treatment due to its bioactive properties .

Studies on 3-methylbutyl isothiocyanate have focused on its interactions with biological systems. It has been shown to modulate various biochemical pathways related to detoxification and apoptosis in cancer cells. Additionally, its interactions with microbial enzymes suggest potential uses as an antimicrobial agent in food preservation and safety applications. Further research into its pharmacokinetics and toxicology will help clarify its safety profile and efficacy .

3-Methylbutyl isothiocyanate shares structural similarities with other isothiocyanates but exhibits unique properties that set it apart. Here are some similar compounds for comparison:

Compound NameMolecular FormulaUnique Features
Allyl IsothiocyanateC₄H₅NSDerived from mustard oil; known for strong flavor and aroma; used in food industry.
Benzyl IsothiocyanateC₇H₅NSExhibits strong antimicrobial activity; used in pharmaceuticals and food preservation.
Phenethyl IsothiocyanateC₉H₉NSKnown for anti-cancer properties; derived from various plants including horseradish.
Methyl IsothiocyanateC₂H₃NSMost widely studied; used industrially; known for high reactivity and biological activity.

3-Methylbutyl isothiocyanate's unique carbon chain length contributes to its specific sensory properties and biological activities, distinguishing it from other members of the isothiocyanate family .

Traditional Synthetic Routes

Dithiocarbamate Salt Decomposition

The dithiocarbamate salt decomposition method represents one of the most widely employed traditional approaches for synthesizing 3-methylbutyl isothiocyanate and other isothiocyanate compounds [1]. This methodology involves a two-step process beginning with the formation of dithiocarbamate salts followed by their subsequent decomposition using various desulfurization agents [1] [2].

The initial step involves the reaction of 3-methylbutylamine with carbon disulfide in the presence of a base to form the corresponding dithiocarbamate salt [1] [3]. This reaction typically proceeds under mild conditions, with triethylamine commonly serving as the base [3] [4]. The general mechanism involves nucleophilic addition of the amine to carbon disulfide, followed by deprotonation to yield the stable dithiocarbamate intermediate [3] [5].

Multiple desulfurization agents have been demonstrated effective for converting dithiocarbamate salts to isothiocyanates [1] [2]. Lead nitrate represents a classical desulfurization reagent, though its use has declined due to environmental concerns [1]. Ethyl chloroformate offers an alternative approach, providing good yields under controlled conditions [1] [6]. Hydrogen peroxide has emerged as an environmentally friendly oxidizing agent, particularly suitable for aqueous reaction systems [1] [7]. Iodine serves as another effective desulfurization agent, operating through a different mechanistic pathway involving halogen-mediated oxidation [1].

Recent comparative studies have evaluated the efficiency of various desulfurization agents [1] [2]. Hydrogen peroxide consistently delivers yields exceeding 85% when employed in aqueous media with appropriate base catalysis [7]. Sodium persulfate demonstrates comparable efficiency while offering improved handling characteristics [1]. Tosyl chloride provides excellent results for aromatic substrates but shows variable performance with aliphatic isothiocyanates [1] [8].

Table 1: Desulfurization Agent Performance for 3-Methylbutyl Isothiocyanate Synthesis

Desulfurization AgentReaction ConditionsYield (%)Reaction Time
Hydrogen PeroxideAqueous, pH 8-9, 25°C87-922-4 hours
Sodium PersulfateWater/ethanol, 40°C85-893-5 hours
Lead NitrateOrganic solvent, 60°C78-844-6 hours
Ethyl ChloroformateDichloromethane, 35°C82-881-3 hours
Tosyl ChloridePolar solvent, 50°C75-825-8 hours

The mechanism of dithiocarbamate decomposition involves the formation of unstable intermediates that rapidly eliminate sulfur to generate the isothiocyanate product [1]. The choice of desulfurization agent significantly influences both yield and reaction selectivity [2]. Oxidative desulfurization agents like hydrogen peroxide operate through single-electron transfer mechanisms, while halide-based reagents proceed via nucleophilic displacement pathways [1].

Thiophosgene-Mediated Reactions

Thiophosgene-mediated synthesis represents a direct approach for isothiocyanate formation, involving the reaction of primary amines with thiophosgene in the presence of base [1] [9]. For 3-methylbutyl isothiocyanate synthesis, this method provides rapid conversion and high yields under carefully controlled conditions [1].

The reaction mechanism involves nucleophilic attack of the amine on thiophosgene, followed by elimination of hydrogen chloride to form the isothiocyanate product [1]. Typically, the reaction is conducted in biphasic systems using dichloromethane and aqueous sodium bicarbonate to neutralize the generated acid [10]. Reaction temperatures are maintained between 0-25°C to minimize side reactions and decomposition [10].

Yield optimization studies demonstrate that careful control of thiophosgene addition rate significantly impacts product formation [9]. Slow addition of thiophosgene to the amine solution, typically over 30-60 minutes, minimizes competing reactions and maximizes isothiocyanate yield [10]. The use of phase transfer catalysts can enhance reaction efficiency in biphasic systems [9].

Alternative thiophosgene equivalents have been developed to address handling and safety concerns [9]. Triphosgene serves as a solid substitute that generates thiophosgene in situ upon heating [1]. 1,1'-thiocarbonyldiimidazole provides another approach, offering improved stability and easier handling characteristics [10]. These reagents typically require modified reaction conditions but can achieve comparable yields to direct thiophosgene methods [9].

Thermal Rearrangement of Thiocyanates

The thermal rearrangement of thiocyanates to isothiocyanates represents a fundamental transformation that has been extensively studied for various alkyl substrates [11] [12]. For 3-methylbutyl thiocyanate, this rearrangement can be achieved under controlled heating conditions to yield the corresponding isothiocyanate [11].

The rearrangement mechanism typically involves an ionic pathway for substrates capable of forming stable carbocations [12]. Primary alkyl thiocyanates like 3-methylbutyl thiocyanate require elevated temperatures due to the difficulty of carbocation formation [11]. Typical reaction conditions involve heating at temperatures between 150-200°C in sealed systems to prevent product volatilization [12].

Kinetic studies reveal that the rearrangement follows first-order kinetics with respect to thiocyanate concentration [11]. The activation energy for 3-methylbutyl thiocyanate rearrangement has been determined to be approximately 32-35 kcal/mol, consistent with an ionic mechanism involving primary carbocation intermediates [12]. The reaction rate increases significantly with temperature, but competing decomposition reactions become problematic above 220°C [11].

Solvent effects play a crucial role in determining rearrangement efficiency [12]. Polar solvents stabilize ionic intermediates and accelerate the rearrangement process [11]. However, the choice of solvent must balance reaction rate enhancement with product stability considerations [12]. Gas-phase rearrangements have also been investigated using flash vacuum pyrolysis techniques [13].

Table 2: Thermal Rearrangement Conditions for 3-Methylbutyl Thiocyanate

Temperature (°C)SolventConversion (%)Selectivity (%)Reaction Time
160Neat45-5278-858-12 hours
180Diphenyl ether68-7582-894-6 hours
200Neat85-9275-822-4 hours
220High boiling solvent78-8565-721-3 hours

Modern Catalytic and Green Chemistry Approaches

Tetrapropylammonium Tribromide Systems

Tetrapropylammonium tribromide has emerged as an effective and environmentally benign reagent for isothiocyanate synthesis through dithiocarbamate decomposition [14]. This quaternary ammonium salt offers advantages in terms of selectivity, mild reaction conditions, and ease of product isolation [14].

The tetrapropylammonium tribromide-mediated synthesis operates through a biphasic water/ethyl acetate system [14]. The reaction involves treatment of preformed dithiocarbamate salts with tetrapropylammonium tribromide in the presence of sodium bicarbonate [14]. This system facilitates efficient extraction of the isothiocyanate product into the organic phase while retaining impurities in the aqueous layer [14].

Mechanistic investigations reveal that tetrapropylammonium tribromide functions as a brominating agent, converting the dithiocarbamate to a more reactive intermediate that readily eliminates sulfur [14]. The presence of bicarbonate maintains appropriate pH conditions and prevents acid-catalyzed side reactions [14]. Reaction times are typically 1-4 hours at room temperature, making this approach particularly attractive for temperature-sensitive substrates [14].

Yield optimization studies demonstrate that the ratio of tetrapropylammonium tribromide to dithiocarbamate significantly affects product formation [14]. Optimal results are achieved using 1.0-1.2 equivalents of the brominating agent [14]. Excess reagent can lead to over-oxidation and reduced yields, while insufficient amounts result in incomplete conversion [14].

The biphasic solvent system provides inherent purification advantages [14]. The water-soluble byproducts partition into the aqueous phase, while the desired isothiocyanate concentrates in the organic layer [14]. This facilitates straightforward isolation through simple phase separation followed by solvent removal [14].

Microwave-Assisted Synthesis

Microwave-assisted synthesis has revolutionized isothiocyanate preparation by dramatically reducing reaction times and often improving yields [1] [15]. For 3-methylbutyl isothiocyanate synthesis, microwave heating enables rapid and efficient conversion under controlled conditions [15] [16].

The microwave-assisted approach typically employs Lawesson's reagent as a sulfurizing agent in combination with isocyanide precursors [15]. The reaction proceeds through sulfurization of the isocyanide functional group under microwave irradiation [15]. Typical conditions involve 2-10 minute exposures at 500 watts power with appropriate temperature control [1].

Comparative studies demonstrate significant advantages of microwave-assisted synthesis over conventional heating methods [15]. Reaction times are reduced from hours to minutes while often achieving superior yields [15]. The enhanced heating efficiency and rapid temperature equilibration minimize side reactions and decomposition pathways [1].

Solvent selection plays a critical role in microwave-assisted synthesis [15]. Polar solvents with high dielectric constants couple effectively with microwave radiation and provide efficient heating [15]. Water-based systems have shown particular promise, offering both environmental benefits and excellent heating characteristics [15].

Table 3: Microwave-Assisted Synthesis Optimization Parameters

ParameterConventional HeatingMicrowave-AssistedImprovement Factor
Reaction Time2-8 hours2-10 minutes10-50x faster
Temperature80-150°C80-120°CLower required
Yield65-82%78-95%15-25% increase
Energy ConsumptionHighLow60-80% reduction

The mechanism of microwave enhancement involves selective heating of polar species and transition states [15]. This preferential heating accelerates the desired reaction pathway while minimizing competing processes [15]. The rapid and uniform heating characteristic of microwave irradiation contributes to improved selectivity and reduced byproduct formation [1].

Enzymatic Degradation of Glucosinolates

Enzymatic degradation of glucosinolates represents a biocatalytic approach to isothiocyanate synthesis that mimics natural biosynthetic pathways [17] [18]. While 3-methylbutyl isothiocyanate is not directly derived from common glucosinolates, the enzymatic methodology provides insights into sustainable synthesis approaches [17].

The enzymatic process involves myrosinase-catalyzed hydrolysis of glucosinolate substrates [17] [18]. Myrosinase cleaves the thioglucoside bond, initiating a cascade that ultimately yields isothiocyanates [17]. The enzyme exhibits broad substrate specificity and can process various glucosinolate structures [18].

Reaction optimization studies focus on enzyme source, reaction conditions, and substrate preparation [19] [18]. Bacterial myrosinases demonstrate enhanced stability compared to plant-derived enzymes [19]. Optimal activity occurs at pH 6-8 and temperatures of 35-45°C [19]. The presence of ascorbic acid as a cofactor enhances enzyme activity and product formation [18].

The enzymatic approach offers significant environmental advantages compared to chemical synthesis methods [17]. The process operates under mild conditions using water as the primary solvent [17]. Byproducts are typically biodegradable, and the enzyme can potentially be recovered and reused [19].

Substrate engineering approaches have expanded the scope of enzymatic isothiocyanate synthesis [17]. Modified glucosinolate substrates can be designed to yield specific isothiocyanate products upon enzymatic treatment [17]. This approach requires synthetic access to the glucosinolate precursors but offers highly selective product formation [18].

Industrial-Scale Production and Optimization

Industrial-scale production of 3-methylbutyl isothiocyanate requires careful consideration of process economics, environmental impact, and product quality [6] [20]. Current industrial methods primarily rely on optimized versions of the dithiocarbamate decomposition approach due to its scalability and cost-effectiveness [6].

Process optimization studies focus on maximizing yield while minimizing waste generation and environmental impact [9]. Continuous flow reactors have shown promise for large-scale isothiocyanate production, offering improved heat and mass transfer characteristics [9]. These systems enable better control of reaction parameters and reduced residence time variability [9].

Solvent selection represents a critical consideration for industrial processes [9]. Ethyl acetate has emerged as a preferred solvent due to its favorable environmental profile, recyclability, and compatibility with downstream processing [9]. The solvent can be recovered through distillation and reused multiple times without significant degradation [9].

Table 4: Industrial Production Method Comparison

MethodScale SuitabilityCapital CostOperating CostEnvironmental Impact
Dithiocarbamate/H₂O₂ExcellentModerateLowLow
Thiophosgene RouteGoodHighModerateHigh
Thermal RearrangementModerateLowHighModerate
Enzymatic ProcessLimitedVery HighVery HighVery Low

Quality control measures for industrial production focus on purity specifications and impurity profiles [6]. Typical industrial-grade 3-methylbutyl isothiocyanate achieves purities of 95-98% with well-defined impurity limits [6]. Key impurities include unreacted starting materials, sulfur-containing byproducts, and trace amounts of desulfurization reagent residues [9].

Economic analysis reveals that raw material costs dominate the production economics [6]. Carbon disulfide and the amine precursor represent the largest cost components [6]. Process intensification through improved reactor design and optimized reaction conditions can significantly reduce overall production costs [9].

Waste minimization strategies focus on byproduct utilization and solvent recovery [9]. Salt byproducts from the dithiocarbamate process can often be recovered and sold as commodity chemicals [9]. Comprehensive solvent recovery systems achieve greater than 95% solvent recycling efficiency [9].

The annual global production of methyl isothiocyanate, a related compound, was estimated at 4,000 tonnes in 1993, indicating the commercial significance of isothiocyanate chemistry [20]. Industrial production methods must balance efficiency, safety, and environmental considerations while maintaining product quality standards [6] [20].

Physical Description

Colourless to yellow liquid; Sharp green irritating aroma

XLogP3

3.3

Density

0.939-0.945

UNII

HLP916O2C9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

628-03-5

Wikipedia

Isoamyl isothiocyanate

Use Classification

FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Last modified: 08-15-2023

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